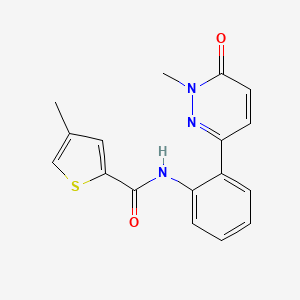

4-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide

Description

4-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene carboxamide core linked to a phenyl group substituted with a 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl moiety. This structure combines a sulfur-containing thiophene ring with a pyridazinone derivative, a motif often associated with biological activity in medicinal chemistry.

Properties

IUPAC Name |

4-methyl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-11-9-15(23-10-11)17(22)18-13-6-4-3-5-12(13)14-7-8-16(21)20(2)19-14/h3-10H,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHOWPYFSFXDBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NC2=CC=CC=C2C3=NN(C(=O)C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene-2-carboxylic acid derivative, which is then coupled with an appropriate amine to form the carboxamide linkage. The pyridazinone moiety is introduced through a cyclization reaction involving hydrazine derivatives and suitable aldehydes or ketones under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening for reaction conditions, such as temperature, solvent, and catalysts, to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyridazines.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

4-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound is compared below with structurally related molecules from recent literature and patents, focusing on substituents, molecular weights, and functional group variations.

Pyridazinone Derivatives

Pyridazinone-containing compounds are prevalent in drug discovery due to their hydrogen-bonding capacity and metabolic stability.

5-Fluoro-2-methoxy-N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide

- Molecular Formula : C₁₈H₁₆FN₃O₄S

- Molecular Weight : 389.4 g/mol

- Key Features :

- Shares the 1-methyl-6-oxopyridazin-3-yl group linked to a phenyl ring.

- Differs by substituting the thiophene carboxamide with a benzenesulfonamide group.

- Additional fluoro and methoxy groups on the benzene ring enhance electronic effects.

- Implications : The sulfonamide group may improve solubility compared to the carboxamide in the target compound, while the fluorine atom could influence metabolic stability.

(S)-1-(2-Hydroxyethyl)-4-methyl-N-[4-(methylsulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide

- Key Features :

- Pyrrole carboxamide core instead of thiophene.

- Contains a methylsulfonylphenyl group and trifluoromethyl substitution.

- Hydroxyethyl side chain increases hydrophilicity.

- Implications : The trifluoromethyl group enhances lipophilicity and bioavailability compared to the target compound’s simpler methyl group.

Carboxamide/Sulfonamide Analogues

Compounds with amide linkages are compared for their structural diversity and physicochemical properties.

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (CF6)

- Molecular Formula : C₂₄H₂₃N₅O₅S

- Molecular Weight : 493.53 g/mol

- Key Features :

- Pentanamide chain with a dioxoisoindolinyl group.

- Sulfamoylphenyl and pyridinyl substituents.

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide (CF7)

Data Table: Comparative Analysis

Research Findings and Implications

- Pyridazinone vs. Pyrrole/Pyridine Cores: The pyridazinone ring in the target compound provides a balance of hydrogen-bonding and rigidity, whereas pyrrole or pyridine derivatives (e.g., CF6, CF7) introduce additional nitrogen atoms for stronger interactions.

- Carboxamide vs. Sulfonamide : Carboxamides (target compound) typically exhibit lower solubility but higher metabolic stability than sulfonamides (e.g., compound).

- Heterocyclic Substituents : Thiophene (target) and dioxoisoindolinyl (CF6/CF7) groups influence steric and electronic properties, affecting target selectivity.

Biological Activity

4-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide is a novel compound that has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications, particularly in anticancer and anti-inflammatory contexts.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C20H26N4O2S

- Molecular Weight : 354.4 g/mol

- IUPAC Name : 4-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide

Anticancer Properties

Research indicates that 4-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)thiophene-2-carboxamide exhibits significant cytotoxic activity against various cancer cell lines. The following table summarizes its activity against selected cancer types:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 15.0 | Inhibition of cell proliferation |

| HeLa (Cervical) | 10.0 | Disruption of mitochondrial membrane potential |

The compound's mechanism appears to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways, leading to increased cell death in malignant cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Preliminary studies suggest that it may inhibit phosphodiesterase enzymes, which play a critical role in inflammatory processes. This inhibition could potentially lead to:

- Reduced production of pro-inflammatory cytokines.

- Decreased leukocyte infiltration in inflamed tissues.

These effects suggest that the compound could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

-

Cytotoxicity Study :

A study conducted on the effects of the compound on various cancer cell lines demonstrated a dose-dependent response in cytotoxicity, with significant effects noted at concentrations as low as 10 µM. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways, specifically by increasing reactive oxygen species (ROS) levels. -

Enzyme Inhibition Assay :

In another study focusing on its anti-inflammatory properties, the compound was tested for its ability to inhibit phosphodiesterase activity. Results indicated a notable reduction in enzyme activity at concentrations above 5 µM, suggesting potential applications in managing inflammatory diseases . -

In Vivo Studies :

Animal models treated with the compound exhibited reduced tumor growth rates compared to control groups. Additionally, markers for inflammation were significantly lower in treated animals, reinforcing the dual action of this compound as both an anticancer and anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.